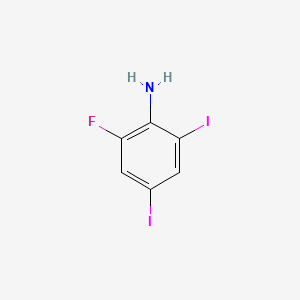

![molecular formula C10H17NO3 B597298 Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 1245816-27-6](/img/structure/B597298.png)

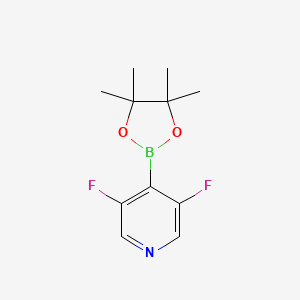

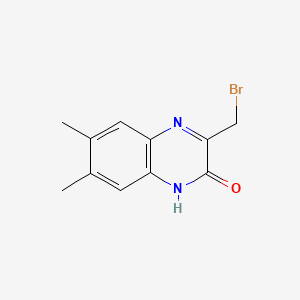

Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate is a reagent used for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .

Synthesis Analysis

Two efficient and scalable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate are described . The synthesis process is slowly exothermic .Molecular Structure Analysis

The molecular structure of Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate is represented by the empirical formula C10H17NO3 . The InChI code for this compound is 1S/C11H17NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h4-7H2,1-3H3 .Chemical Reactions Analysis

The compound is involved in the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.26 . It is typically stored in a refrigerator .科学的研究の応用

Synthesis and Derivatives

Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate and its derivatives offer versatile chemical frameworks for developing novel compounds, especially in exploring chemical spaces beyond traditional piperidine systems. The efficient, scalable synthesis routes enable convenient derivation on its structural rings, paving the way for creating unique molecules with potential applications in various scientific domains. For instance, Meyers et al. (2009) detailed scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, emphasizing its utility in generating novel compounds (Meyers et al., 2009).

Spirocyclic Scaffold and Its Transformations

The spirocyclic nature of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate introduces intriguing possibilities for chemical transformations. For example, Molchanov and Tran (2013) highlighted the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates via regioselective 1,3-dipolar cycloaddition, offering a pathway to access a range of structural variations (Molchanov & Tran, 2013).

Applications in Medicinal Chemistry

The compound's potential in medicinal chemistry is underscored by its incorporation into proline scaffolds and other biologically active frameworks. López et al. (2020) detailed the enantioselective synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, a key intermediate in the synthesis of antiviral ledipasvir, demonstrating the compound's relevance in drug development (López et al., 2020).

Industrial and Biological Synthesis

The compound's adaptability is further showcased in its application in industrial synthesis processes and biological evaluations. An efficient, scalable route for synthesizing enantiomerically pure variants, as detailed by Maton et al. (2010), highlights its industrial significance. Additionally, novel derivatives have been evaluated for their antibacterial activity against respiratory pathogens, indicating the compound's potential in pharmaceutical applications (Maton et al., 2010; Odagiri et al., 2013).

Safety and Hazards

特性

IUPAC Name |

tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-4-10(11)6-13-7-10/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFKIIBTYOOVJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC12COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716613 |

Source

|

| Record name | tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate | |

CAS RN |

1245816-27-6 |

Source

|

| Record name | tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)

![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)